molecular formula C18H19N3O6S2 B10978854 methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10978854
M. Wt: 437.5 g/mol
InChI Key: HHEZZTBQVHTNHI-UHFFFAOYSA-N
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Description

Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a thiazole ring, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with acetic anhydride under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and an α-haloketone.

    Coupling of the Rings: The benzothiazole and thiazole rings are coupled through an acylation reaction using an appropriate acyl chloride.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The benzothiazole and thiazole rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with biological macromolecules makes it a promising candidate for therapeutic research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The benzothiazole and thiazole rings can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring structure.

    Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring structure.

Uniqueness

What sets methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate apart is the combination of both benzothiazole and thiazole rings in a single molecule, along with the specific functional groups that enhance its reactivity and potential applications. This unique structure allows for a broader range of chemical reactions and biological interactions compared to its simpler counterparts.

Properties

Molecular Formula

C18H19N3O6S2

Molecular Weight

437.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O6S2/c1-10(2)8-12-15(17(24)27-3)20-18(28-12)19-14(22)9-21-16(23)11-6-4-5-7-13(11)29(21,25)26/h4-7,10H,8-9H2,1-3H3,(H,19,20,22)

InChI Key

HHEZZTBQVHTNHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OC

Origin of Product

United States

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